![molecular formula C14H12N4OS B2697238 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide CAS No. 838100-67-7](/img/structure/B2697238.png)
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-membered ring containing two nitrogen atoms . Imidazole is a core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The interaction of aromatic and heteroaromatic ortho-aminoamides with formylbenzoic acid (FBA) and its derivatives under the conditions of acidic catalysis is known to result in a domino reaction of sequential pyrimidinone and isoindole ring formation .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
H+/K+-ATPase Inhibitors and Antisecretory Activity
Research into benzimidazole derivatives, closely related to 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide, has shown significant potential in the development of H+/K+-ATPase inhibitors. These compounds have been studied for their ability to inhibit gastric acid secretion, offering a path for treating conditions like acid reflux and peptic ulcers. A notable study highlighted the synthesis and evaluation of benzimidazole derivatives, demonstrating their efficacy as H+/K+-ATPase inhibitors through the balance of pyridine basicity, stability, and activity under physiological conditions (Ife et al., 1989). This highlights the importance of structural modifications in enhancing the therapeutic potential of such compounds.
Anti-Ulcer Activity
Benzimidazole derivatives have been synthesized and characterized for their anti-ulcer activity, showcasing the broad applicability of these compounds in medicinal chemistry. For instance, the synthesis and anti-ulcer activity evaluation of specific benzimidazole derivatives reveal their potential in treating ulcers, further exemplifying the versatility of these compounds in addressing gastrointestinal disorders (Madala, 2017).
Intramolecular Cyclization and Chemical Synthesis
In the realm of chemical synthesis, these compounds are involved in intramolecular cyclization processes to create pyridin-2(1H)-ones, indicating their utility in synthesizing heterocyclic compounds with potential biological activities. This synthesis process opens avenues for developing new chemical entities with therapeutic applications (Savchenko et al., 2020).
ACAT-1 Inhibition for Cholesterol Management
The discovery of benzimidazole derivatives as potent inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with selectivity over ACAT-2, underscores their potential in managing cholesterol levels. These compounds have been identified for their aqueous solubility and oral absorption enhancements, marking a significant step in developing treatments for diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Novel Anti-Helicobacter pylori Agents
The development of novel structures derived from benzimidazole derivatives as anti-Helicobacter pylori agents highlights the role of these compounds in creating new treatments for bacterial infections. Such research has yielded compounds with potent and selective activity against H. pylori, offering promising leads for therapeutic intervention against this gastric pathogen (Carcanague et al., 2002).
Mechanism of Action
The mechanism of action of imidazole-containing compounds is diverse, depending on the specific compound and its biological targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards of imidazole-containing compounds depend on the specific compound. Some imidazole derivatives are commercially available drugs in the market, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
The future directions of research on imidazole-containing compounds are likely to focus on the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases .
properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c15-12(19)8-20-14-9(4-3-7-16-14)13-17-10-5-1-2-6-11(10)18-13/h1-7H,8H2,(H2,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGNPOILEWGUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.